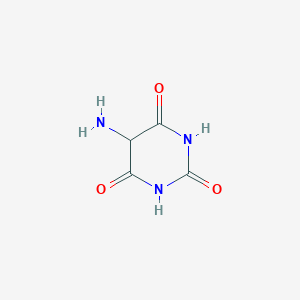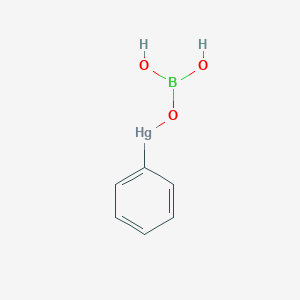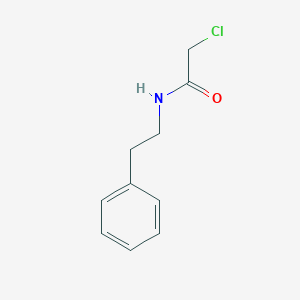
2-Chloro-N-phenethylacetamide
Übersicht
Beschreibung
2-Chloro-N-phenethylacetamide is a chemical compound with the CAS Number: 13156-95-1 . It has a molecular weight of 197.66 and its IUPAC name is 2-chloro-N-(2-phenylethyl)acetamide .
Molecular Structure Analysis
The InChI code for 2-Chloro-N-phenethylacetamide is 1S/C10H12ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) . This indicates the presence of a chlorine atom, a nitrogen atom, and an oxygen atom in the molecule, along with carbon and hydrogen atoms.Physical And Chemical Properties Analysis
2-Chloro-N-phenethylacetamide is a solid at room temperature . It has a melting point of 67-70°C and a boiling point of 186-189 °C (at 14 Torr) . The density is predicted to be 1.145±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Amide Podands
2-Chloro-N-phenethylacetamide: is utilized in the synthesis of amide podands . These are compounds that can form complexes with metal ions, and they have applications in areas such as catalysis, environmental remediation, and the pharmaceutical industry.
Preparation of Schiff Base Ligands
This compound serves as a precursor for the preparation of Schiff base ligands . Schiff bases are versatile ligands that are widely used in coordination chemistry to create complexes with various metals, which are then applied in catalysis, enzyme inhibition, and more.
Organic Synthesis Intermediates
The chemical serves as an intermediate in organic synthesis processes . For instance, it can be involved in reactions to form other organic compounds, which might be used in the development of new drugs or materials.
Chemical Modification of Diketopiperazines
2-Chloro-N-phenethylacetamide: is used in the chemical modification of diketopiperazines . Diketopiperazines have biological activities that make them interesting for drug development, particularly as potential treatments for cancer, HIV, and other diseases.
Synthesis of Phenylethane Derivatives
It is used in the synthesis of 2-mercaptophenylethane derivatives . These derivatives have potential applications in the development of new materials, pharmaceuticals, and agrochemicals.
Safety and Hazards
The safety information for 2-Chloro-N-phenethylacetamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-N-phenethylacetamide is the fungus Aspergillus flavus . This fungus is known to cause a variety of diseases and is highly virulent .
Mode of Action
2-Chloro-N-phenethylacetamide interacts with its target by binding to ergosterol on the fungal plasma membrane . This interaction likely disrupts the integrity of the fungal cell membrane, leading to cell death . Additionally, it may inhibit DNA synthesis through the inhibition of thymidylate synthase .
Biochemical Pathways
Its mode of action suggests that it disrupts the normal functioning of the fungal cell membrane and dna synthesis . These disruptions could affect a variety of downstream cellular processes, leading to cell death .
Result of Action
The result of 2-Chloro-N-phenethylacetamide’s action is the inhibition of growth and eventual death of the fungus Aspergillus flavus . This is achieved through the disruption of the fungal cell membrane and possible inhibition of DNA synthesis .
Action Environment
The action of 2-Chloro-N-phenethylacetamide can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at temperatures between 2-8°C These conditions likely help maintain the compound’s stability and efficacy
Eigenschaften
IUPAC Name |
2-chloro-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWWGHNQLOXRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157110 | |
| Record name | Acetamide, 2-chloro-N-phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-phenethylacetamide | |
CAS RN |
13156-95-1 | |
| Record name | 2-Chloro-N-(2-phenylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13156-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-phenethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13156-95-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-phenethyl-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Chloro-N-phenethylacetamide in Praziquantel synthesis?
A1: 2-Chloro-N-phenethylacetamide serves as a crucial intermediate in a novel synthesis route for Praziquantel []. This method, utilizing phthalimide, offers an alternative to conventional approaches. The compound undergoes a series of reactions including reaction with phthalimide, hydrazine monohydrate, and bromoacetal to ultimately yield Praziquantel [].
Q2: How does the yield of the improved synthesis method for 2-Chloro-N-phenethylacetamide compare to previously reported methods?
A2: The research highlights a modified synthesis method for 2-Chloro-N-phenethylacetamide that significantly enhances its yield. By adjusting the order of reactant introduction, the new method achieves a stable yield of 94% []. This represents a substantial 13% increase compared to yields reported in earlier literature []. This improvement is particularly important for industrial-scale production of Praziquantel, where even small increases in yield can translate to significant cost savings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


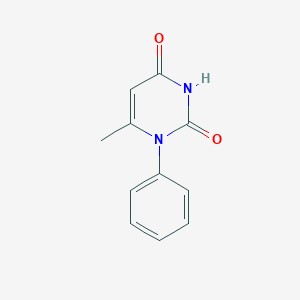
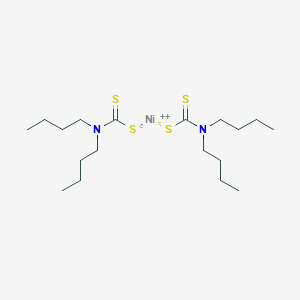
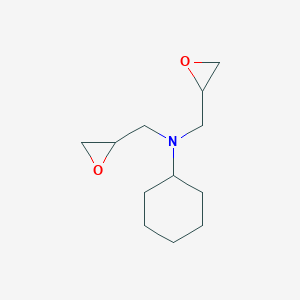

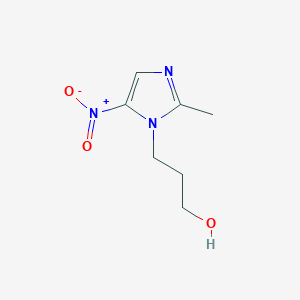
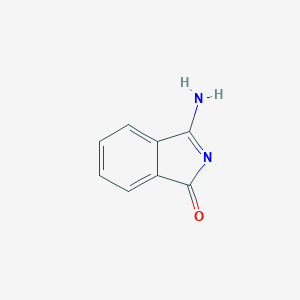
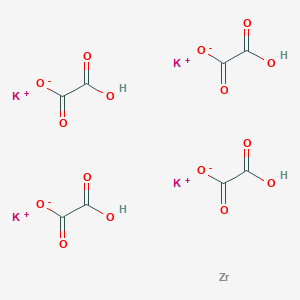
![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)
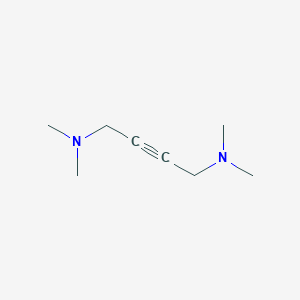
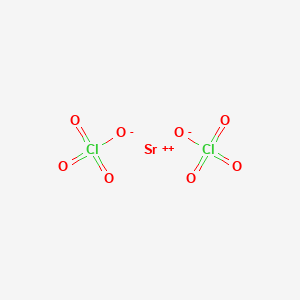
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B86669.png)
